2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a fused bicyclic core with substitutions at positions 5 (ethoxy), 6 (ethyl), and 1 (methyl). The acetamide side chain is linked to a 4-(trifluoromethoxy)phenyl group, which enhances lipophilicity and metabolic stability compared to simpler aryl substituents . The 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl moiety is critical for hydrogen bonding and π-stacking interactions, common in kinase inhibitors and antiviral agents.
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O5/c1-4-12-10-25-18-16(17(12)32-5-2)19(30)28(20(31)27(18)3)11-15(29)26-13-6-8-14(9-7-13)33-21(22,23)24/h6-10H,4-5,11H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWYHVBSFNWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
However, diazaspiro systems () may provide better solubility due to their three-dimensionality . Chromenone-containing analogs () introduce additional planar aromaticity, which could enhance DNA intercalation but reduce metabolic stability .
Substituent Effects :
- The trifluoromethoxy group in the target compound increases electronegativity and resistance to oxidative metabolism compared to fluorine or methoxy substituents in analogs .
- Ethyl and methyl groups at positions 5 and 6 may sterically hinder enzymatic degradation, a feature absent in simpler acetamides like those in .
Synthetic Routes :
- Alkylation with K₂CO₃ and alkyl iodides () is a common strategy for pyrimidine derivatives, while Suzuki couplings () enable aryl diversification . The target compound’s synthesis likely combines these methods.
Pharmacological Potential: Pyrimidinyl acetamides (e.g., ) are known for kinase inhibition (e.g., EGFR, VEGFR), suggesting the target may share similar mechanisms . The trifluoromethoxy group’s strong electron-withdrawing effect could enhance target binding compared to acetylated amines in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
